molecular formula C25H26N4O4 B2637897 9-(4-ethoxy-3-methoxyphenyl)-2-(4-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one CAS No. 539841-36-6

9-(4-ethoxy-3-methoxyphenyl)-2-(4-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No. B2637897
CAS RN: 539841-36-6
M. Wt: 446.507
InChI Key: ZYOQTQKSTDREAO-UHFFFAOYSA-N
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Description

9-(4-ethoxy-3-methoxyphenyl)-2-(4-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a useful research compound. Its molecular formula is C25H26N4O4 and its molecular weight is 446.507. The purity is usually 95%.
BenchChem offers high-quality 9-(4-ethoxy-3-methoxyphenyl)-2-(4-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-(4-ethoxy-3-methoxyphenyl)-2-(4-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antihistaminic and Antimalarial Potential

H1-antihistaminic Agents : Compounds similar to the requested molecule have been explored for their potential as H1-antihistaminic agents, indicating significant protection against histamine-induced bronchospasm in animal models. One such study identified a compound from the series as more potent than the reference standard chlorpheniramine maleate, with minimal sedative effects, suggesting a prototype for further development in this class (Alagarsamy et al., 2009).

Antimalarial Agents : Efforts to develop quality control methods for compounds in this family have highlighted their promise as antimalarial agents, pending further in-depth studies. This approach involves comprehensive quality control, including solubility, identification, and purity tests, aimed at ensuring the compound's efficacy and safety for antimalarial use (Danylchenko et al., 2018).

Antimicrobial and Antifungal Applications

Antimicrobial Activity : Novel syntheses of compounds bearing structural similarities have demonstrated effective antimicrobial properties. These include the development of new classes of molecules with potential for treating various bacterial and fungal infections. Some studies have shown that specific derivatives exhibit good activity against both gram-positive and gram-negative bacteria, as well as fungi, suggesting their utility in addressing antimicrobial resistance (Pandey et al., 2009).

Synthetic and Chemical Characterization

Synthetic Approaches : Research into the synthesis of related triazoloquinazolinone derivatives has provided insights into the chemical reactivity and potential mechanisms underlying the formation of these complex molecules. These studies not only offer pathways for creating diverse derivatives but also contribute to the understanding of their structural and electronic properties, which are crucial for their pharmacological activities (Lipson et al., 2003).

Molecular Docking and Structure Analysis : Investigations into the molecular structure, spectroscopic characterization, and docking studies of similar compounds have revealed favorable interactions with protein targets. Such studies employ techniques like X-ray crystallography and density functional theory (DFT) calculations to elucidate the compounds' binding affinities and inhibitory potentials against specific proteins, indicating their therapeutic potential (Wu et al., 2022).

properties

IUPAC Name

9-(4-ethoxy-3-methoxyphenyl)-2-(4-methoxyphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O4/c1-4-33-20-13-10-16(14-21(20)32-3)23-22-18(6-5-7-19(22)30)26-25-27-24(28-29(23)25)15-8-11-17(31-2)12-9-15/h8-14,23H,4-7H2,1-3H3,(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYOQTQKSTDREAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2C3=C(CCCC3=O)NC4=NC(=NN24)C5=CC=C(C=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(4-ethoxy-3-methoxyphenyl)-2-(4-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

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